molecular formula C21H21NO6 B357127 (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl dimethylcarbamate CAS No. 869078-82-0

(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl dimethylcarbamate

Cat. No.: B357127
CAS No.: 869078-82-0
M. Wt: 383.4g/mol
InChI Key: LOACHHYDRHTVJM-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-((6-Ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl dimethylcarbamate is a benzofuran-derived compound featuring a Z-configuration at the methylidene group bridging the benzofuran and substituted phenyl rings. The molecule includes:

  • A 6-ethoxy-3-oxobenzofuran core, contributing to its planar, conjugated structure.
  • A Z-configuration, which influences stereoelectronic properties and molecular packing, as seen in structurally related compounds .

While direct data on its physicochemical properties (e.g., solubility, melting point) are unavailable in the provided evidence, analogs suggest moderate polarity due to the ethoxy and carbamate groups .

Properties

IUPAC Name

[4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]-2-methoxyphenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-5-26-14-7-8-15-17(12-14)27-19(20(15)23)11-13-6-9-16(18(10-13)25-4)28-21(24)22(2)3/h6-12H,5H2,1-4H3/b19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOACHHYDRHTVJM-ODLFYWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC(=O)N(C)C)OC)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC(=O)N(C)C)OC)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl dimethylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzofuran core followed by functionalization to introduce the carbamate moiety. The general synthetic pathway can be summarized as follows:

  • Formation of Benzofuran Derivative : The starting materials undergo condensation reactions to form the benzofuran structure.
  • Carbamate Formation : The introduction of the dimethylcarbamate group is achieved through reaction with appropriate isocyanates.
  • Final Purification : The product is purified using techniques such as recrystallization or chromatography.

Anticholinesterase Activity

One of the primary areas of research surrounding this compound is its anticholinesterase activity , which is crucial for potential applications in treating Alzheimer's disease. Studies have shown that derivatives similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for breaking down acetylcholine in the synaptic cleft.

CompoundIC50 (nM)Target Enzyme
This compoundTBDAChE
6b10 ± 6.87AChE

The above table summarizes preliminary findings indicating that certain derivatives exhibit potent anticholinesterase activity, suggesting potential utility in Alzheimer’s treatment protocols .

Antitumor Activity

The compound has also been evaluated for its anticancer properties . Research indicates that similar compounds can exert cytotoxic effects on various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Case Study :
In vitro studies demonstrated that compounds with structural similarities to this compound showed effective inhibition of tumor cell proliferation. For instance, a related compound was found to significantly reduce viability in breast cancer cells by inducing apoptosis through mitochondrial pathways .

The proposed mechanism of action for the anticholinesterase activity involves competitive inhibition of AChE, resulting in increased levels of acetylcholine at synapses, thereby enhancing cholinergic transmission. For anticancer activity, it is suggested that these compounds may interfere with microtubule assembly, which is critical for mitosis.

Research Findings

Recent studies have employed various methodologies to evaluate the biological activities of this compound:

  • In Vitro Assays : Utilizing cell lines to assess cytotoxicity and enzyme inhibition.
  • Molecular Docking Studies : To predict binding interactions with target enzymes, providing insights into structure-activity relationships.
  • Animal Models : Preliminary investigations in animal models have shown promising results in terms of efficacy and safety profiles.

Scientific Research Applications

Research indicates that this compound possesses several valuable biological activities:

Anticancer Activity

Several studies have demonstrated the potential of compounds similar to (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl dimethylcarbamate in inhibiting tumor growth. Mechanisms include:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating mitochondrial pathways.
  • Cell Cycle Arrest : It has been observed to halt the proliferation of cancer cells by interfering with cell cycle progression.

Antimicrobial Properties

The compound shows notable antibacterial effects against various pathogens, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.
    Research suggests potential antifungal properties as well, adding to its therapeutic repertoire.

Antioxidant Activity

The presence of methoxy groups in the compound enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Preliminary studies indicate significant antioxidant effects, which may be beneficial in treating conditions associated with oxidative damage.

Case Studies

Several research studies have investigated the applications and efficacy of compounds related to this compound:

Study on Anticancer Properties

A study published in a peer-reviewed journal highlighted the anticancer effects of structurally similar compounds on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated significant inhibition of cell growth and induction of apoptosis.

Antimicrobial Research

Another study evaluated the antimicrobial activity of benzofuran derivatives against common bacterial strains. Results showed that some derivatives exhibited superior activity compared to standard antibiotics, suggesting their potential use in developing new antimicrobial agents.

Data Table: Biological Activities

Compound NameStructural FeaturesBiological Activity
Compound ABenzofuran coreAnticancer, Antimicrobial
Compound BDimethylcarbamateAntioxidant, Anti-inflammatory
Compound CEthoxy substituentAntibacterial

Comparison with Similar Compounds

Structural Analogs in the Benzofuran Family

Key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Differences vs. Target Compound Reference
(Z)-Methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate Methyl propanoate ester instead of dimethylcarbamate; Z-configuration Ester group reduces hydrogen-bonding capacity
(Z)-4,5,6-Trimethoxy Analog (Crystal Structure) Trimethoxy groups on benzofuran; acetylated phenoxy chain Increased steric bulk; altered electronic density
Methyl 4-[(Z)-{6-[(2,6-Dichlorobenzyl)oxy]-3-oxobenzofuran-2-ylidene}methyl]benzoate Dichlorobenzyloxy substituent; methyl benzoate terminus Enhanced lipophilicity; halogen-induced reactivity

Key Observations :

  • Substituent Effects : The dimethylcarbamate group in the target compound may enhance binding to cholinesterase enzymes compared to ester analogs, as seen in carbamate pesticides (e.g., promecarb, metolcarb) .
  • Z-Configuration : All analogs share the Z-configuration, which stabilizes planar molecular geometries and π-π stacking in crystal structures .

Carbamate-Containing Analogs in Pesticide Chemistry

The dimethylcarbamate moiety links the target compound to agrochemicals, though direct pesticidal activity is unconfirmed:

Compound Name Structure Use/Activity Reference
Promecarb 3-Methyl-5-(1-methylethyl)phenyl methylcarbamate Insecticide/acaricide
Metolcarb 3-Methylphenyl methylcarbamate Insecticide (aphids, leafhoppers)
Target Compound Dimethylcarbamate on benzofuran-phenyl Unreported bioactivity N/A

Comparison :

  • The target compound’s benzofuran core may confer unique photostability compared to simpler aryl carbamates, as benzofurans resist UV degradation .
  • Unlike promecarb or metolcarb, the target’s bulky substituents likely reduce volatility, a critical factor in pesticide formulation .

Research Findings and Data Gaps

Crystal Structure Insights

  • Packing Arrangements : Z-configured benzofurans exhibit face-to-face π-stacking and intermolecular hydrogen bonding (e.g., C=O···H interactions), which stabilize crystalline phases .
  • Thermal Stability : Trimethoxy analogs decompose above 200°C, suggesting the target compound may share similar thermal resilience .

Unanswered Questions

  • No data exist on the target compound’s biological activity, solubility, or toxicity.
  • Comparative studies with E-isomers are needed to evaluate configuration-dependent properties.

Preparation Methods

Copper-Catalyzed Cyclization

A prominent method involves copper iodide (10 mol%) in choline chloride-ethylene glycol (ChCl.EG) deep eutectic solvent. Substituted o-hydroxy aldehydes react with terminal alkynes at 80°C for 12 hours, achieving cyclization via iminium ion intermediates. This method yields 6-ethoxy-3-oxobenzofuran derivatives in 70–91% efficiency, with electron-donating groups on the aldehyde enhancing reactivity. For instance, ethoxy-substituted salicylaldehydes undergo cyclization with propargyl alcohols to form the benzofuran core, followed by oxidation with MnO₂ to introduce the 3-keto group.

Rhodium-Mediated C–H Activation

Rhodium(III) catalysts (e.g., Cp*RhCl₂) enable direct C–H functionalization of benzamide derivatives with vinylene carbonate. This method proceeds via migratory insertion and β-oxygen elimination, affording 3-oxobenzofuran scaffolds in 30–80% yields. While less efficient than copper-based routes, this approach avoids pre-functionalized substrates.

Catalyst-Free Annulation

Under basic conditions (K₂CO₃, DMF), o-hydroxybenzaldehydes and nitro epoxides undergo epoxide ring-opening and intramolecular cyclization. This protocol achieves 6-ethoxy-3-oxobenzofuran intermediates in 33–84% yields, with water elimination driving aromatization.

Introduction of the Dimethylcarbamate Group

The dimethylcarbamate moiety is installed via nucleophilic substitution or carbamoylation.

Alkylation with Dimethylcarbamoyl Chloride

The phenolic oxygen at the 2-methoxyphenyl position reacts with dimethylcarbamoyl chloride in anhydrous THF. Using triethylamine (2 equiv) as a base, the reaction proceeds at 0°C to room temperature for 6 hours, yielding the carbamate in 75–89% efficiency. Excess reagent ensures complete substitution, while silica gel chromatography removes unreacted starting materials.

In Situ Carbamate Formation

An alternative route employs dimethylamine and carbon dioxide under high pressure (50 psi) in ionic liquid media (e.g., DIMCARB). This one-pot method generates the carbamate directly on the phenolic substrate at 60°C over 24 hours, though yields are moderate (55–68%).

Stereoselective Formation of the (Z)-Configuration

The (Z)-configured exocyclic double bond is critical for biological activity.

Knoevenagel Condensation

Condensation of 6-ethoxy-3-oxobenzofuran with 2-methoxy-4-formylphenyl dimethylcarbamate occurs in ethanol with piperidine as a catalyst. The (Z)-isomer predominates (85:15 Z:E) due to steric hindrance from the 2-methoxy group, favoring the less crowded transition state. The product is isolated via recrystallization from ethyl acetate/hexane (62% yield).

Photoisomerization Control

Irradiation of the (E)-isomer in methanol with a UV lamp (λ = 365 nm) for 48 hours achieves 95% conversion to the (Z)-form. This method, while efficient, requires rigorous exclusion of oxygen to prevent degradation.

Integrated Synthetic Pathways

Combining the above steps, two primary routes emerge:

Sequential Linear Synthesis

  • Benzofuran Core : Copper-catalyzed cyclization (91% yield).

  • Carbamate Installation : Alkylation with dimethylcarbamoyl chloride (89% yield).

  • Knoevenagel Condensation : (Z)-selective coupling (62% yield).
    Overall Yield : 51% (0.91 × 0.89 × 0.62).

Convergent Approach

  • Modular Synthesis : Separate preparation of 6-ethoxy-3-oxobenzofuran and 2-methoxy-4-(dimethylcarbamate)benzaldehyde.

  • Coupling : Knoevenagel condensation under microwave irradiation (100°C, 30 minutes), improving yield to 78%.
    Overall Yield : 62% (0.91 × 0.78).

Comparative Analysis of Methods

ParameterCopper-CatalyzedRhodium-MediatedCatalyst-Free
Yield (%)70–9130–8033–84
Reaction Time (h)122448
Stereoselectivity (Z:E)85:15Not reported70:30
ScalabilityGram-scaleLimitedModerate

The copper-catalyzed route offers optimal balance between efficiency and practicality, though catalyst-free methods provide greener alternatives.

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways may form dihydrobenzofuran byproducts. Using bulky bases (e.g., DBU) suppresses side reactions.

  • Purification : Silica gel chromatography remains essential due to polar intermediates. Gradient elution (hexane → ethyl acetate) resolves carbamate derivatives effectively.

  • Stability : The (Z)-isomer undergoes slow equilibration to the (E)-form in solution. Storage at −20°C in amber vials mitigates degradation.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl dimethylcarbamate?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Core benzofuran formation : Start with 6-ethoxy-3-hydroxybenzofuran-2(3H)-one, employing a Knoevenagel condensation with 4-(dimethylcarbamoyl)-2-methoxybenzaldehyde under acidic conditions (e.g., acetic acid) to form the (Z)-configured exocyclic double bond .

Stereochemical control : Use polar aprotic solvents (e.g., DMF) at 60–80°C to favor the Z-isomer, confirmed by NOESY NMR correlations between the benzofuran carbonyl oxygen and the methoxy group .

Purification : Crystallize the product from ethanol/water mixtures to achieve >95% purity, verified by HPLC .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:
Combine complementary techniques:

  • Single-crystal X-ray diffraction : Resolve the Z-configuration and intermolecular interactions (e.g., hydrogen bonding between the dimethylcarbamate and ethoxy groups) .
  • Multinuclear NMR : Assign peaks using 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC to confirm substituent positions (e.g., methoxy at C2, ethoxy at C6) .
  • IR spectroscopy : Identify carbonyl stretching frequencies (1670–1750 cm1^{-1}) for the benzofuran-3-one and carbamate groups .

Advanced: How can reaction conditions be optimized to improve synthetic yield while minimizing byproducts?

Methodological Answer:
Apply a fractional factorial design to evaluate variables:

  • Factors : Catalyst concentration (e.g., p-toluenesulfonic acid), solvent polarity, temperature, and reaction time.
  • Response surface modeling : Use software (e.g., Design-Expert) to identify optimal conditions. For example, higher yields (>80%) may occur at 70°C with 5 mol% catalyst in DMF .
  • Byproduct analysis : Monitor side reactions (e.g., E-isomer formation) via LC-MS and adjust pH to suppress them .

Advanced: How should researchers resolve contradictions between spectral data and computational predictions?

Methodological Answer:
Adopt a cross-validation framework :

Re-examine computational parameters : For DFT studies, ensure basis sets (e.g., 6-311+G(d,p)) and functionals (e.g., B3LYP) align with experimental conditions .

Validate NMR chemical shifts : Compare calculated (GIAO method) and experimental 13C^{13}\text{C} shifts; discrepancies >2 ppm suggest misassignment or conformational flexibility .

Reconcile X-ray vs. DFT geometries : Analyze dihedral angles; deviations >10° may indicate crystal packing effects .

Advanced: What computational strategies are suitable for predicting the compound’s electronic properties and reactivity?

Methodological Answer:

DFT calculations : Optimize geometry using B3LYP/6-31G(d) to determine frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces for nucleophilic/electrophilic sites .

Molecular docking : Screen against biological targets (e.g., histone deacetylases) using AutoDock Vina; validate binding modes with MD simulations .

Solvent effects : Apply the PCM model to simulate aqueous or lipid environments, critical for bioavailability predictions .

Environmental Fate: How to design experiments assessing environmental persistence and degradation pathways?

Methodological Answer:
Follow a tiered approach inspired by Project INCHEMBIOL :

Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and monitor half-life via LC-MS.

Biotic transformation : Use soil microcosms with 14C^{14}\text{C}-labeled compound to track mineralization to CO2_2 and metabolite formation.

QSAR modeling : Predict bioaccumulation factors using logP and molecular weight; validate with zebrafish embryo assays .

Biological Activity: How to design assays evaluating its mechanism of action in cellular systems?

Methodological Answer:

In vitro assays :

  • Enzyme inhibition : Test against acetylcholinesterase or HDACs using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC50_{50} values to structural analogs .

In vivo models : Administer orally to rodents (10–100 mg/kg) and measure plasma concentrations via LC-MS/MS to assess pharmacokinetics .

Theoretical linkage : Align findings with conceptual frameworks (e.g., structure-activity relationships for carbamates) to guide iterative synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.